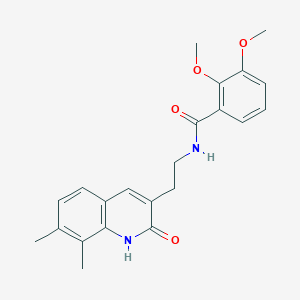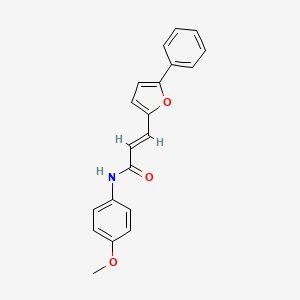
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, also known as MPFA, is a compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of acrylamides, which are known for their diverse biological activities. MPFA has been found to exhibit a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Applications De Recherche Scientifique
Corrosion Inhibition
N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide derivatives have been studied for their potential as corrosion inhibitors. Research focused on synthetic acrylamide derivatives' impact on corrosion inhibition for copper in nitric acid solutions, utilizing chemical and electrochemical methods for evaluation. These compounds demonstrated significant effectiveness as corrosion inhibitors, suggesting a mixed-type inhibition mechanism and adherence to the Langmuir isotherm model for adsorption behavior on copper surfaces. Theoretical computations, including density functional theory (DFT) and Monte Carlo simulations, supported these experimental findings, indicating the potential of such acrylamide derivatives in corrosion protection applications (Abu-Rayyan et al., 2022).
Synthesis and Characterization
The synthesis and characterization of acrylamide derivatives, including those similar to N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, have been a subject of study, focusing on their application in various chemical reactions and potential industrial uses. For instance, the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate was explored to obtain 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the versatility of acrylamide derivatives in synthetic organic chemistry. These findings contribute to the broader understanding of acrylamide derivatives' reactivity and potential in synthesizing novel compounds (Burgaz et al., 2007).
Thermoresponsive Polymers
Acrylamide derivatives, such as N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, have also been explored in the development of thermoresponsive polymers. These polymers can change their properties in response to temperature changes, making them suitable for various applications, including drug delivery systems. Controlled polymerization techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to synthesize poly(N-isopropyl acrylamide), a well-known thermoresponsive polymer, underlining the potential of acrylamide derivatives in creating smart materials with specific responses to environmental changes (Convertine et al., 2004).
Propriétés
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-9-7-16(8-10-17)21-20(22)14-12-18-11-13-19(24-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYHCSMMFOACBL-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B2658497.png)
![N-(tetrahydro-2-furanylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2658498.png)

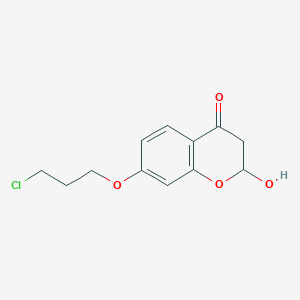
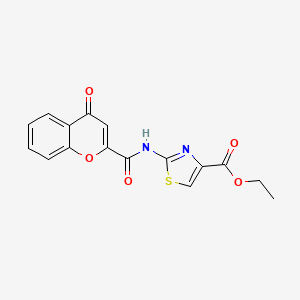


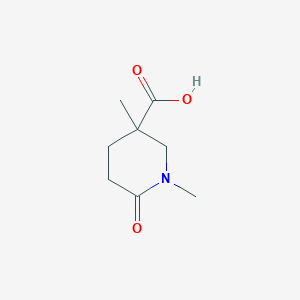
![5-[(E)-2-furylmethylidene]-2-(4-hydroxypiperidino)-1,3-thiazol-4(5H)-one](/img/structure/B2658512.png)
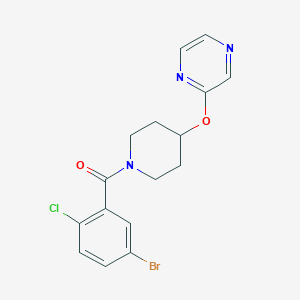
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2658516.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2658517.png)
